Cas no 2060044-35-9 (1-(4-bromo-2-methylphenyl)cyclohexan-1-ol)

2060044-35-9 structure
상품 이름:1-(4-bromo-2-methylphenyl)cyclohexan-1-ol
CAS 번호:2060044-35-9
MF:C13H17BrO
메가와트:269.177483320236
MDL:MFCD30477443
CID:5222290
PubChem ID:125427156
1-(4-bromo-2-methylphenyl)cyclohexan-1-ol 화학적 및 물리적 성질
이름 및 식별자
-
- Cyclohexanol, 1-(4-bromo-2-methylphenyl)-
- 1-(4-bromo-2-methylphenyl)cyclohexan-1-ol
-
- MDL: MFCD30477443
- 인치: 1S/C13H17BrO/c1-10-9-11(14)5-6-12(10)13(15)7-3-2-4-8-13/h5-6,9,15H,2-4,7-8H2,1H3
- InChIKey: XLIWHZRZYQKUQG-UHFFFAOYSA-N
- 미소: C1(C2=CC=C(Br)C=C2C)(O)CCCCC1
1-(4-bromo-2-methylphenyl)cyclohexan-1-ol 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01053678-1g |
1-(4-Bromo-2-methylphenyl)cyclohexan-1-ol |
2060044-35-9 | 95% | 1g |
¥4011.0 | 2023-03-11 | |
Enamine | EN300-319966-5.0g |
1-(4-bromo-2-methylphenyl)cyclohexan-1-ol |
2060044-35-9 | 95.0% | 5.0g |
$1821.0 | 2025-03-19 | |
Enamine | EN300-319966-1.0g |
1-(4-bromo-2-methylphenyl)cyclohexan-1-ol |
2060044-35-9 | 95.0% | 1.0g |
$628.0 | 2025-03-19 | |
Enamine | EN300-319966-10.0g |
1-(4-bromo-2-methylphenyl)cyclohexan-1-ol |
2060044-35-9 | 95.0% | 10.0g |
$2701.0 | 2025-03-19 | |
Enamine | EN300-319966-1g |
1-(4-bromo-2-methylphenyl)cyclohexan-1-ol |
2060044-35-9 | 1g |
$628.0 | 2023-09-04 | ||
Enamine | EN300-319966-5g |
1-(4-bromo-2-methylphenyl)cyclohexan-1-ol |
2060044-35-9 | 5g |
$1821.0 | 2023-09-04 | ||
Enamine | EN300-319966-0.05g |
1-(4-bromo-2-methylphenyl)cyclohexan-1-ol |
2060044-35-9 | 95.0% | 0.05g |
$528.0 | 2025-03-19 | |
Enamine | EN300-319966-0.1g |
1-(4-bromo-2-methylphenyl)cyclohexan-1-ol |
2060044-35-9 | 95.0% | 0.1g |
$553.0 | 2025-03-19 | |
Enamine | EN300-319966-0.25g |
1-(4-bromo-2-methylphenyl)cyclohexan-1-ol |
2060044-35-9 | 95.0% | 0.25g |
$579.0 | 2025-03-19 | |
Enamine | EN300-319966-0.5g |
1-(4-bromo-2-methylphenyl)cyclohexan-1-ol |
2060044-35-9 | 95.0% | 0.5g |
$603.0 | 2025-03-19 |
1-(4-bromo-2-methylphenyl)cyclohexan-1-ol 관련 문헌
-
1. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
-
Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
-
3. Cell morphology as a design parameter in the bioengineering of cell–biomaterial surface interactionsRichard Thorogate,Nicola Mordan Biomater. Sci., 2021,9, 8032-8050
-
4. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
-
Boosa Venu,Bilakanti Vishali,Gutta Naresh,Velisoju Vijay Kumar,Medak Sudhakar,Ramineni Kishore,Jorge Beltramini,Muxina Konarova,Akula Venugopal Catal. Sci. Technol., 2016,6, 8055-8062
2060044-35-9 (1-(4-bromo-2-methylphenyl)cyclohexan-1-ol) 관련 제품
- 1259448-20-8(N-phenyl-1H-indol-4-amine)
- 896371-28-1(N-1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl-2-(4-nitrophenyl)acetamide)
- 1261787-68-1(3-(Difluoromethoxy)-2-methylpyrazine)
- 868142-65-8((2Z,5Z)-5-(2,3-dimethoxyphenyl)methylidene-3-ethyl-2-(ethylimino)-1,3-thiazolidin-4-one)
- 1690609-65-4(3-(4-chloro-3-fluorophenyl)-2,2-dimethylpropanoic acid)
- 1019533-69-7(2-fluoro-N-1-(thiophen-2-yl)ethylaniline)
- 1823945-04-5(4-{[(Tert-butoxy)carbonyl](methyl)amino}but-2-ynoic acid)
- 1805456-76-1(2-Cyano-4-fluoro-5-methylbenzoic acid)
- 1806336-45-7(3-Difluoromethoxy-5-fluoroisonicotinic acid)
- 2228792-09-2(2-methyl-2-3-(trifluoromethoxy)phenyloxirane)
추천 공급업체
Hubei Changfu Chemical Co., Ltd.
골드 회원
중국 공급자
대량

Minglong (Xianning) Medicine Co., Ltd.
골드 회원
중국 공급자
대량

Jincang Pharmaceutical (Shanghai) Co., LTD.
골드 회원
중국 공급자
시약

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
골드 회원
중국 공급자
시약

Shanghai Jinhuan Chemical CO., LTD.
골드 회원
중국 공급자
대량
